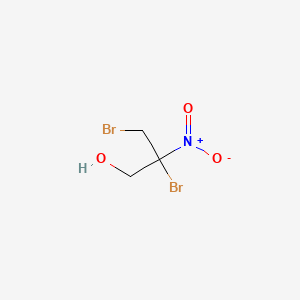
2,3-Dibromo-2-nitropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-2-nitropropan-1-ol is an organic compound with the chemical formula C3H6Br2NO3. It is a white solid that is used primarily as an antimicrobial agent. This compound is known for its effectiveness against a broad spectrum of bacteria, especially Gram-negative species. It is commonly used as a preservative in various consumer products, including cosmetics, pharmaceuticals, and industrial applications .
Preparation Methods
2,3-Dibromo-2-nitropropan-1-ol can be synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The process involves reacting propargyl alcohol with elemental bromine to produce the dibromo product . High yields of the compound can be achieved with specific reaction conditions, including the use of isomerically enriched compositions .
Chemical Reactions Analysis
2,3-Dibromo-2-nitropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include elemental bromine, reducing agents like hydrogen gas, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
2,3-Dibromo-2-nitropropan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying bacterial growth and inhibition.
Medicine: It is used as a preservative in pharmaceuticals to prevent microbial contamination.
Mechanism of Action
The antimicrobial action of 2,3-Dibromo-2-nitropropan-1-ol is primarily due to its ability to disrupt bacterial cell walls and inhibit enzyme activity. The compound targets the cell membrane and essential enzymes, leading to cell lysis and death. The release of formaldehyde upon decomposition also contributes to its antimicrobial properties .
Comparison with Similar Compounds
2,3-Dibromo-2-nitropropan-1-ol is similar to other antimicrobial compounds such as:
2-Bromo-2-nitropropane-1,3-diol (Bronopol): Both compounds have similar antimicrobial properties and are used as preservatives.
Tris(2,3-dibromopropyl) phosphate: This compound is used as a flame retardant and has similar bromine content. The uniqueness of this compound lies in its specific combination of bromine and nitro groups, which provide its distinctive antimicrobial properties.
Properties
CAS No. |
124589-47-5 |
|---|---|
Molecular Formula |
C3H5Br2NO3 |
Molecular Weight |
262.88 g/mol |
IUPAC Name |
2,3-dibromo-2-nitropropan-1-ol |
InChI |
InChI=1S/C3H5Br2NO3/c4-1-3(5,2-7)6(8)9/h7H,1-2H2 |
InChI Key |
HARWTHOTPHWKPW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)([N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















